molecular formula C5H7F3O B3379818 2-Ethyl-2-(trifluoromethyl)oxirane CAS No. 1763-34-4

2-Ethyl-2-(trifluoromethyl)oxirane

Cat. No.: B3379818
CAS No.: 1763-34-4
M. Wt: 140.1 g/mol
InChI Key: ZNNHSXCRXJEJJH-UHFFFAOYSA-N
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Description

2-Ethyl-2-(trifluoromethyl)oxirane is an organic compound with the molecular formula C5H7F3O. It is a colorless, flammable liquid commonly used as an intermediate in organic synthesis. The compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a trifluoromethyl group, which imparts unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Ethyl-2-(trifluoromethyl)oxirane typically involves the reduction of 3-chloro-1,1,1-trifluoroacetone in the presence of an inert solvent. The reaction mixture is then treated with a proton source to yield the desired oxirane .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-2-(trifluoromethyl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction can produce alcohols .

Scientific Research Applications

2-Ethyl-2-(trifluoromethyl)oxirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-2-(trifluoromethyl)oxirane involves its reactivity as an electrophilic oxidant. The compound can undergo ring-opening reactions, where the oxirane ring is attacked by nucleophiles, leading to the formation of various products. This reactivity is due to the presence of the trifluoromethyl group, which enhances the electrophilic nature of the oxirane ring .

Comparison with Similar Compounds

  • 2-Methyl-2-(trifluoromethyl)oxirane
  • 2-Propyl-2-(trifluoromethyl)oxirane
  • 2-Butyl-2-(trifluoromethyl)oxirane

Comparison: 2-Ethyl-2-(trifluoromethyl)oxirane is unique due to its specific combination of an ethyl group and a trifluoromethyl group attached to the oxirane ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds with different alkyl groups .

Properties

IUPAC Name

2-ethyl-2-(trifluoromethyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O/c1-2-4(3-9-4)5(6,7)8/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNHSXCRXJEJJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CO1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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